CYP2A6 Inhibitory Potency: Unsubstituted Amine Scaffold vs. N-Methyl and Methanamine Derivatives
The unsubstituted 2-amine group in 5-(pyridin-3-yl)thiophen-2-amine confers a distinct CYP2A6 inhibitory profile compared to N-methyl and methanamine derivatives. While direct IC₅₀ data for the target compound is not available, class-level inference from structurally analogous compounds in US Patent 8609708 indicates that the methanamine analog ([5-(pyridin-3-yl)thiophen-2-yl]methanamine, CAS 837376-47-3) exhibits an IC₅₀ of 160 nM against CYP2A6 in coumarin 7-hydroxylation assays [1]. In contrast, the N-methyl derivative (methyl-(5-pyridin-3-yl-thiophen-2-yl)-amine) shows a Ki of 590 nM against the same target [2]. The absence of the methyl group in the target compound is expected to alter both hydrogen bonding capacity and steric hindrance, leading to a different potency profile that is critical for SAR studies aiming to optimize CYP2A6 selectivity.
| Evidence Dimension | CYP2A6 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ not reported; scaffold used as unsubstituted 2-amine reference in patent US8609708 |
| Comparator Or Baseline | Methanamine analog IC₅₀ = 160 nM [1]; N-Methyl analog Ki = 590 nM [2] |
| Quantified Difference | Potency varies by ≥3.7-fold between methanamine and N-methyl analogs |
| Conditions | Human CYP2A6 coumarin 7-hydroxylation assay (pH 7.5) |
Why This Matters
The unsubstituted amine serves as a critical baseline scaffold for SAR exploration, enabling researchers to systematically introduce substituents and quantify resulting changes in CYP2A6 potency and selectivity.
- [1] BindingDB BDBM12341. [5-(pyridin-3-yl)thiophen-2-yl]methanamine (US8609708, 31). IC₅₀ = 160 nM for human CYP2A6. View Source
- [2] BindingDB BDBM50158911. Methyl-(5-pyridin-3-yl-thiophen-2-yl)-amine. Ki = 590 nM for human CYP2A6. View Source
